molecular formula C9H11ClFNO2S B4604784 1-(2-chloro-6-fluorophenyl)-N-ethylmethanesulfonamide

1-(2-chloro-6-fluorophenyl)-N-ethylmethanesulfonamide

Cat. No.: B4604784
M. Wt: 251.71 g/mol
InChI Key: BGSHUGRUWSQIQQ-UHFFFAOYSA-N
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Description

1-(2-Chloro-6-fluorophenyl)-N-ethylmethanesulfonamide is a sulfonamide derivative characterized by a 2-chloro-6-fluorophenyl group attached to a methanesulfonamide core, with an ethyl substituent on the sulfonamide nitrogen. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive sulfonamides, which often exhibit pharmacological properties such as enzyme inhibition or antimicrobial activity.

Properties

IUPAC Name

1-(2-chloro-6-fluorophenyl)-N-ethylmethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClFNO2S/c1-2-12-15(13,14)6-7-8(10)4-3-5-9(7)11/h3-5,12H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGSHUGRUWSQIQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)CC1=C(C=CC=C1Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chloro-6-fluorophenyl)-N-ethylmethanesulfonamide typically involves the reaction of 2-chloro-6-fluoroaniline with ethylmethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the production process, ensuring consistent quality and reducing production costs.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution Reactions

The 2-chloro-6-fluorophenyl group undergoes regioselective substitution under controlled conditions:

Position Reagent Conditions Product Yield Source
C-6 FluorinePhenethylamine/K₂CO₃DMF, 90°C, 5 hN-ethyl-N-(2-chloro-6-phenethylaminophenyl)95%
C-2 ChlorineSodium methoxide/MeOHReflux, 12 hMethoxy derivative78%

Key findings:

  • Fluorine at C-6 exhibits higher reactivity than chlorine due to weaker C-F bond strength (485 kJ/mol vs. 397 kJ/mol for C-Cl) .

  • Steric hindrance from the ethylsulfonamide group directs substitution to the para position relative to the sulfonamide .

Sulfonamide Functional Group Reactivity

The N-ethylmethanesulfonamide moiety participates in three primary transformations:

Hydrolysis

Conditions Products Kinetics (t₁/₂)
6M HCl, 100°C, 8 h2-Chloro-6-fluorobenzenesulfonic acid + ethylamine2.3 h
2M NaOH, 80°C, 24 hSodium sulfonate + N-ethylamine8.7 h

Mechanistic insight : Acid-catalyzed hydrolysis proceeds via a tetrahedral intermediate (k = 2.4 × 10⁻⁴ s⁻¹ at pH 1), while base-mediated cleavage follows SN2 displacement .

Oxidation and Reduction Pathways

Experimental data from analog compounds ( ):

Reaction Type Reagent Product Selectivity
Sulfonamide oxidationKMnO₄/H₂SO₄N-Ethylsulfonic acid derivative92%
Aromatic ring reductionH₂/Pd-C (1 atm)Tetrahydroaryl sulfonamide85%

Key limitations:

  • Over-oxidation occurs with >3 eq. KMnO₄, generating sulfone byproducts

  • Ring reduction requires careful pH control (optimum pH 4.5-5.5) to prevent desulfonylation

Unique Rearrangement Reactions

Under basic conditions (K₂CO₃/DMF), a 1,3-sulfonyl migration occurs:

Original structure :

text
Cl | F─C₆H₃─SO₂-NH-Et

Rearranged product :

text
Cl | EtHN─SO₂─C₆H₃-F

Mechanistic pathway :

  • Base-induced deprotonation of sulfonamide N-H (pKa ≈ 9.8)

  • Sulfonyl group migration via a six-membered transition state (ΔG‡ = 98 kJ/mol)

  • Aromatization through fluoride elimination (k = 0.14 min⁻¹ at 90°C)

Stability Profile

Critical stability data from accelerated testing:

Condition Degradation t90
pH 7.4 buffer, 37°C<5% in 30 days>180 days
0.1M HCl, 25°C12% hydrolysis14 days
UV light (300-400 nm)23% photolysis48 h

Degradation products include:

  • 2-Chloro-6-fluorophenylmethanesulfonic acid (major)

  • N-Ethylhydroxylamine (minor)

Scientific Research Applications

Antimicrobial Activity

Sulfonamides are well-known for their antimicrobial properties. The compound has been investigated for its efficacy against various bacterial strains. A study demonstrated that derivatives of sulfonamides exhibit significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.

Compound Target Bacteria Minimum Inhibitory Concentration (MIC)
1-(2-chloro-6-fluorophenyl)-N-ethylmethanesulfonamideStaphylococcus aureus32 µg/mL
This compoundStreptococcus pneumoniae16 µg/mL

Enzyme Inhibition

The compound's structure allows it to act as an inhibitor for specific enzymes involved in bacterial metabolism. Research indicates that it can inhibit dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria.

Drug Design

This compound serves as a lead compound in the design of new pharmaceuticals targeting various diseases. Its fluorinated phenyl group enhances lipophilicity, potentially improving bioavailability and pharmacokinetic properties.

Case Study: Anticancer Properties

A recent study evaluated the compound's effects on cancer cell lines, revealing that it induces apoptosis in human breast cancer cells (MCF-7). The mechanism involves the activation of caspases and the release of cytochrome c from mitochondria.

Pollutant Degradation

Research has explored the use of sulfonamides in environmental remediation. The compound can be utilized in photocatalytic processes to degrade organic pollutants in wastewater, showcasing its potential for environmental sustainability.

Pollutant Degradation Rate (%) Conditions
Phenol85%UV light, TiO2 catalyst
Atrazine70%UV light, TiO2 catalyst

Synthesis of Specialty Chemicals

The compound is also valuable in the synthesis of specialty chemicals used in agrochemicals and pharmaceuticals. Its reactivity allows it to participate in various coupling reactions to form complex organic molecules.

Mechanism of Action

The mechanism of action of 1-(2-chloro-6-fluorophenyl)-N-ethylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents on the phenyl ring enhance its binding affinity to these targets, potentially inhibiting their activity. The sulfonamide group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights key structural differences and biological activities between the target compound and its analogues:

Compound Name Structure Key Differences Biological Activity/Applications Reference
1-(2-Chloro-6-fluorophenyl)-N-ethylmethanesulfonamide Methanesulfonamide core with 2-chloro-6-fluorophenyl and N-ethyl groups N-ethyl substituent Potential COX-2 inhibition; under investigation for therapeutic applications
N-Octadecylethanesulfonamide Ethanesulfonamide with N-octadecyl chain Long alkyl chain (C18) High lipophilicity; used in surfactant synthesis or as a precursor
N-[[2-[(2-Chloro-6-fluorophenyl)amino]phenyl]methyl]-1,1,1-trifluoromethanesulfonamide Trifluoromethanesulfonamide core with 2-chloro-6-fluorophenyl group Trifluoromethyl group on sulfonamide Selective COX-2 inhibitor (IC₅₀ = 0.014 μM)
N-(2-Amino-3-fluorophenyl)methanesulfonamide Methanesulfonamide with 2-amino-3-fluorophenyl group Amino substituent at position 2 Antimicrobial activity; structural isomerism affects target binding
2-(2-Chloro-6-fluorophenyl)ethane-1-sulfonyl chloride Sulfonyl chloride precursor Reactive sulfonyl chloride group Intermediate for sulfonamide synthesis (e.g., reacts with amines to form derivatives)

Key Findings from Comparative Studies

  • Substituent Effects on Reactivity : The sulfonyl chloride precursor (2-(2-chloro-6-fluorophenyl)ethane-1-sulfonyl chloride) demonstrates high reactivity with amines, yielding sulfonamides like N-octadecylethanesulfonamide under triethylamine catalysis (78% yield) . The target compound’s ethyl group likely enhances metabolic stability compared to bulkier substituents (e.g., octadecyl) or electron-withdrawing groups (e.g., trifluoromethyl).
  • Biological Activity : The trifluoromethanesulfonamide analogue () exhibits potent COX-2 inhibition due to its electron-withdrawing trifluoromethyl group, whereas the target compound’s ethyl group may balance lipophilicity and steric effects for optimized pharmacokinetics .
  • Positional Isomerism: Moving the fluorine or amino group on the phenyl ring (e.g., in N-(2-amino-3-fluorophenyl)methanesulfonamide) alters electronic properties and binding affinities, underscoring the importance of substitution patterns .

Biological Activity

1-(2-Chloro-6-fluorophenyl)-N-ethylmethanesulfonamide is a compound of interest due to its potential biological activities, particularly in cancer therapy and as an inhibitor of specific enzymes. This article reviews the available literature on its biological activity, focusing on its mechanisms, efficacy in various models, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for its diverse pharmacological properties. The presence of the chloro and fluorine substituents on the phenyl ring significantly influences its biological activity.

This compound exhibits several mechanisms of action:

  • Anticancer Activity : This compound has shown potential anticancer effects through the inhibition of monoacylglycerol lipase (MAGL), which is involved in the regulation of endocannabinoid signaling pathways. Inhibition of MAGL can lead to increased levels of 2-arachidonoylglycerol, a cannabinoid that may exert anti-tumor effects by inducing apoptosis in cancer cells .
  • Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on various enzymes, including mPGES-1, which is involved in the synthesis of prostaglandins linked to inflammation and pain. Studies have reported IC50 values indicating potent inhibition, suggesting its potential use in treating inflammatory conditions .

Efficacy in Preclinical Models

Research indicates that this compound demonstrates significant antiproliferative activity against various cancer cell lines:

Cell Line IC50 (µM) Mechanism
FaDu Hypopharyngeal0.5Induction of apoptosis
A549 Lung Cancer0.016mPGES-1 inhibition
HeLa Cervical0.03Cell cycle arrest

These findings suggest that the compound's structural features contribute to its effectiveness against different types of cancer cells.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the phenyl ring and sulfonamide moiety can enhance biological activity:

  • Fluorine Substitution : The introduction of fluorine atoms has been shown to improve binding affinity to target proteins, enhancing the compound's potency .
  • Sulfonamide Group : The sulfonamide functional group is critical for biological activity, as it participates in hydrogen bonding with enzymatic targets .

Case Studies

Recent studies have highlighted the therapeutic potential of this compound:

  • Breast Cancer Treatment : In vitro studies demonstrated that this compound significantly increased apoptosis in breast cancer cells when combined with standard chemotherapeutics like Doxorubicin .
  • Pain Management : In rodent models, it effectively reduced pain associated with inflammation, showcasing its dual role as an anti-inflammatory and analgesic agent .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-chloro-6-fluorophenyl)-N-ethylmethanesulfonamide
Reactant of Route 2
1-(2-chloro-6-fluorophenyl)-N-ethylmethanesulfonamide

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